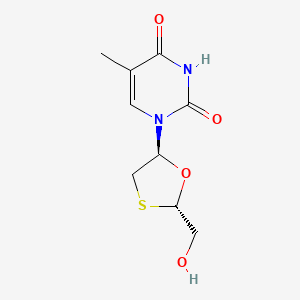

OxathiolanT-(-)-alpha

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

149819-46-5 |

|---|---|

Molecular Formula |

C9H12N2O4S |

Molecular Weight |

244.27 g/mol |

IUPAC Name |

1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m0/s1 |

InChI Key |

GCMLYCFXOXELDY-BQBZGAKWSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2CS[C@H](O2)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO |

Origin of Product |

United States |

Chiral Oxathiolane Systems: Fundamental Considerations and Stereochemical Insights

Structural Principles of Chiral Oxathiolane Scaffolds

The fundamental structure of a chiral oxathiolane is defined by its five-membered ring. ontosight.ai Unlike aromatic rings, the oxathiolane ring is non-planar and puckered, a feature that minimizes torsional and angle strain. The geometry of the ring, including bond lengths and bond angles, is influenced by the nature and position of substituents, as well as the oxidation state of the sulfur atom.

For instance, X-ray crystallographic studies of oxathiolane derivatives have provided precise data on their solid-state structures. In one example, the X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide revealed an internal angle at the sulfur atom of just 93.8°. researchgate.net The presence of substituents and their electronic or steric properties can lead to subtle but significant alterations in the ring's geometry. The inherent chirality arises from the tetrahedral nature of the substituted carbon atoms within the ring, making the precise three-dimensional arrangement of atoms a critical aspect of its chemical identity.

Table 1: Representative Structural Data for an Oxathiolane Derivative

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Internal C-S-C Bond Angle | 93.8° | trans-2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide | researchgate.net |

Conformational Analysis of Chiral Oxathiolane Rings

Due to their non-planar nature, five-membered rings like oxathiolane adopt puckered conformations. acs.orgnih.gov The conformational landscape of the oxathiolane ring is typically described by two principal, low-energy forms: the envelope conformation and the twist (or half-chair) conformation. researchgate.netuzh.ch

In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom (the "flap") is out of the plane. This can be either the oxygen or the sulfur atom. researchgate.netuzh.ch For example, NMR data and X-ray analysis have shown that some 2,4-disubstituted 1,3-oxathiolanes and their S,S-dioxides adopt a slightly distorted envelope conformation, often with the oxygen atom at the flap position. researchgate.net The twist or half-chair conformation involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three atoms. uzh.ch

The interconversion between these conformations can occur via a low-energy process known as pseudorotation. acs.orgresearchgate.net However, in some substituted oxathiolane systems, pseudorotation appears to be restricted, and the ring may be locked into a single preferred conformation. researchgate.net The analysis of these conformations is often aided by computational methods and spectroscopic techniques like NMR. researchgate.netacs.org The Cremer–Pople puckering coordinates are a set of parameters used to quantitatively describe the shape of any N-membered ring, providing a detailed map of the conformational space. acs.orgnih.govresearchgate.net

Table 2: Common Conformations of the 1,3-Oxathiolane (B1218472) Ring

| Conformation | Description | Observed In | Reference |

|---|---|---|---|

| Envelope (O-flap) | Four atoms are coplanar, with the Oxygen atom out of the plane. | 2,4-disubstituted 1,3-oxathiolanes, 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide | researchgate.net |

| Envelope (C-flap) | Four atoms are coplanar, with a Carbon atom out of the plane. | (2S,5R)-2-substituted-1,3-oxathiolane derivative | uzh.ch |

| Twist / Half-Chair | Two adjacent atoms are on opposite sides of a plane formed by the other three. | (2S,5S)-2-substituted-1,3-oxathiolane derivative | uzh.ch |

Stereoisomerism and Chirality in Oxathiolane Derivatives

Chirality is a defining feature of many substituted oxathiolanes. The presence of one or more stereocenters—typically the carbon atoms at positions 2, 4, and/or 5—gives rise to stereoisomers. beilstein-journals.org A structure with n stereocenters can theoretically have up to 2n different stereoisomers. libretexts.org These isomers can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). libretexts.org

The relative orientation of substituents on the oxathiolane ring is often described using cis and trans nomenclature. researchgate.netacs.orgontosight.ai For example, in a 2,5-disubstituted oxathiolane, the cis isomer has both substituents on the same side of the ring plane, while the trans isomer has them on opposite sides. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) system.

The control of stereochemistry during the synthesis of oxathiolane derivatives is a significant challenge and a major focus of research, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. beilstein-journals.orgnih.gov Methods to achieve this control include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. beilstein-journals.orgacs.orgresearchgate.net For example, enzyme-catalyzed dynamic kinetic resolution has been effectively used to synthesize key 1,3-oxathiolane intermediates for antiviral drugs, where enzymes like Candida antarctica lipase (B570770) B (CAL B) and subtilisin Carlsberg (STS) show high selectivity for the formation of specific trans-1,3-oxathiolane stereoisomers. acs.org The separation and identification of these stereoisomers are typically accomplished using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

Advanced Synthetic Methodologies for Enantiopure Oxathiolanes

Asymmetric Synthetic Routes to Chiral Oxathiolane Rings

The creation of chiral oxathiolane rings with high enantiopurity is paramount. Asymmetric synthesis provides a direct pathway to these desired enantiomers, bypassing the need for resolving racemic mixtures. beilstein-journals.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. One notable approach is the triflic acid (TfOH)-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates. researchgate.netresearchgate.net This metal- and additive-free method yields highly substituted 1,3-oxathiolane-2-imines with high Z-selectivity and is scalable to the gram level. researchgate.net The reaction proceeds through a chemoselective cleavage of the C-O bond in the oxirane. researchgate.netresearchgate.net

Another significant organocatalytic strategy involves the cycloaddition of epoxides and carbon disulfide. Six-membered cyclic amidines have been shown to be effective catalysts for this reaction, producing 1,3-oxathiolane-2-thiones in high yields under mild conditions, such as ambient temperature and atmospheric pressure. thieme-connect.com More recently, a novel hydrogen bond donor (HBD) organocatalyst, an aminocyclopropenium ion pair, has been developed for the same transformation. rsc.orgnih.gov This bifunctional catalyst uses its HBD cation to activate the epoxide and stabilize anionic intermediates, while the weakly coordinated iodide anion acts as a nucleophile to open the epoxide ring. rsc.orgnih.gov This system achieves high conversion and selectivity under solvent-free conditions at 25 °C. rsc.org

The reaction between epoxides and carbon disulfide is a primary route to 1,3-oxathiolane-2-thiones. acs.org Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation.

A bimetallic aluminum(salen) complex, [Al(salen)]₂O, used in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide, effectively catalyzes the reaction. acs.orgnih.gov A notable feature of this system is its temperature-dependent selectivity: at 50 °C, the reaction primarily yields 1,3-oxathiolane-2-thiones, whereas at 90 °C, the main products are 1,3-dithiolane-2-thiones. acs.orgnih.gov

Organocatalysts also show high efficacy. Disodium bis-benzimidazolate salts have been designed as multifunctional catalysts that selectively produce 1,3-oxathiolane-2-thiones. researchgate.net These catalysts have demonstrated higher conversion rates in shorter reaction times compared to some metal-based systems under similar conditions. researchgate.net

| Catalyst System | Epoxide Substrate | Conditions | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| [Al(salen)]₂O / TBABr | 1,2-Epoxy-3-phenoxypropane | 50 °C, 16 h | 97 | High for oxathiolane-2-thione | acs.orgresearchgate.net |

| Cyclic Amidine (1a) | Glycidyl methacrylate (B99206) (2b) | 25 °C, 24 h, Toluene | 93 (Yield) | High for oxathiolane-2-thione | thieme-connect.com |

| Disodium bis-benzimidazolate (BBE-Me) | 1,2-Epoxy-3-phenoxypropane | Solvent-free, 2.5 h | 100 | 99 | researchgate.net |

| Aminocyclopropenium Iodide (C5·I) | Various epoxides | 25 °C, 6 h, Solvent-free | High | High | rsc.org |

A highly innovative and cost-effective route for constructing the oxathiolane ring utilizes sulfenyl chloride chemistry, developed from inexpensive, widely available starting materials like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. nih.govacs.orgchemrxiv.orgsemanticscholar.orgresearchgate.net This "supply-centered synthesis" approach provides a robust platform for producing key oxathiolane intermediates. acs.orgchemrxiv.org

The process begins with the creation of a suitable thiol ester, for example, from thioglycolic acid. acs.org This thiol is then treated with sulfuryl chloride to generate a sulfenyl chloride. nih.govacs.org This reactive intermediate is subsequently used to forge a sulfur-carbon bond by reacting with vinyl acetate. nih.govacs.org A key advantage of this method is that excess sulfuryl chloride can concurrently chlorinate the ester at the α-position, establishing all necessary oxidation states in one sequence. nih.govacs.orgsemanticscholar.org The resulting dichlorinated intermediate is then cyclized in water to form the desired oxathiolane ring. nih.govacs.org Optimization of the ring-closure step revealed that maintaining the pH between 3 and 4 is crucial for achieving high yields, which can be improved from a modest 42% to 69%. acs.orgsemanticscholar.org

| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | DCM | -20 to rt | 75 | semanticscholar.org |

| 2 | DCM | -78 to rt | 88 | semanticscholar.org |

| 3 | Toluene | -20 to rt | >95 | semanticscholar.org |

The final ring-closing step is often critical for establishing the stereochemistry of the oxathiolane. One strategy involves the reaction of steroidal epoxides with thioacetamide (B46855) in the presence of lithium bromide. niscpr.res.in This reaction proceeds via a double Sₙ2 inversion mechanism on the epoxide ring, leading to the selective formation of cis-1,3-oxathiolanes. niscpr.res.in

In other systems, stereoselectivity is governed by chelation control. The use of appropriate Lewis acids can lead to the formation of a complex with an oxathiolane intermediate through in situ chelation. beilstein-journals.org This complex then directs the stereochemical outcome of subsequent reactions, such as N-glycosylation. beilstein-journals.org Another approach involves a stepwise ring closing of a protected hemithioacetal. semanticscholar.org The stereochemistry of the final product can also be determined by the configuration of precursors, as seen in methods using lactic acid derivatives to generate both enantiomers of oxathiolane precursors. nih.govbeilstein-journals.org

Utilization of Chiral Auxiliaries in Oxathiolane Synthesis

Chiral auxiliaries are indispensable for controlling stereochemistry during the synthesis of enantiopure compounds. They are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are removed.

L-menthol is a widely used and highly effective chiral auxiliary in the synthesis of enantiopure oxathiolanes, particularly for intermediates of antiviral drugs. nih.govresearchgate.net Its primary role is to control the stereochemical outcome of a dynamic kinetic resolution (DKR). semanticscholar.orgresearchgate.net This process is powerfully driven to completion by the selective crystallization of a single, desired diastereomer from the reaction mixture. semanticscholar.orgresearchgate.net

One of the most common industrial methods involves the condensation of 1,4-dithiane-2,5-diol (B140307) with L-menthol glyoxylate. acs.org An alternative and more recent approach is the direct esterification of thioglycolic acid with L-menthol, which can be achieved in high yield (98%). nih.govresearchgate.net The resulting menthyl ester is then utilized in methodologies like the sulfenyl chloride route described previously. nih.govsemanticscholar.org

The presence of the L-menthyl ester group can also provide anchimeric assistance in subsequent steps. During N-glycosylation, the ester function can stabilize a transient oxonium ion, leading to excellent β-selectivity in the coupling of the nucleobase. nih.gov This strategy allows for the configuration of both proximal and remote stereocenters to be controlled effectively. nih.gov

Lactic Acid Derivatives as Chiral Directing Groups

A novel and economical approach to establishing the stereochemistry of the oxathiolane ring involves the use of lactic acid derivatives. vcu.eduacs.org This method utilizes an inexpensive and readily available lactic acid derivative which serves a dual role: it activates the anomeric center of the carbohydrate for N-glycosylation and simultaneously transfers stereochemical information to the substrate. vcu.eduacs.org

Researchers at the Medicines for All Institute developed a method where an (R)-lactic acid derivative was used to facilitate the formation of a specific enantiomer of an oxathiolane precursor. nih.gov The process involved the acylation of the oxathiolane with sodium (R)-2-methoxypropanoate. nih.gov This specific acylation, followed by selective recrystallization, resulted in a single isomer with a high diastereomeric ratio (50:1). nih.gov The use of lactic acid derivatives provides a pathway to both enantiomers of oxathiolane precursors, making it a versatile strategy. nih.gov For instance, employing an (S)-lactic acid derivative leads to the opposite enantiomer. nih.gov

This strategy of using an anomeric acylation with a lactic acid derivative effectively controls both the proximal and remote stereochemistry of the oxathiolane ring system. acs.org The nucleating ability of the acyl group also facilitates the isolation of the desired product in high purity. acs.org

Table 1: Impact of Lactic Acid Derivatives as Chiral Auxiliaries

| Lactic Acid Derivative | Resulting Oxathiolane Configuration | Key Outcome | Reference |

| (R)-lactic acid derivative | Leads to the desired enantiomer for certain antiviral syntheses. | Facilitates the formation of the target stereoisomer. | nih.gov |

| (S)-lactic acid derivative | Results in the opposite enantiomer. | Provides access to the other enantiomer of the oxathiolane precursor. | nih.gov |

| Sodium (R)-2-methoxypropanoate | Acylates the oxathiolane, leading to a single isomer after recrystallization. | Achieves a high diastereomeric ratio (50:1). | nih.gov |

Amino Acid-Derived Chiral Precursors

Amino acids serve as a valuable chiral pool for the synthesis of enantiomerically pure compounds. In the context of oxathiolanes, chiral mercapto alcohols derived from amino acids like S-leucine can be used to form chiral 2,4-disubstituted 1,3-oxathiolanes. researchgate.netst-andrews.ac.uk The inherent chirality of the amino acid is transferred to the oxathiolane ring, directing the stereochemical outcome of the synthesis.

One documented synthesis involves the use of a chiral mercapto alcohol derived from S-leucine to create three distinct chiral 2,4-disubstituted 1,3-oxathiolanes. st-andrews.ac.uk This demonstrates the utility of amino acid derivatives in generating stereochemically defined heterocyclic systems. The stereogenic center derived from the amino acid influences the spatial arrangement of the substituents on the newly formed oxathiolane ring.

Resolution Techniques for Oxathiolane Enantiomers

Resolution techniques are essential for separating racemic mixtures of oxathiolane enantiomers to obtain the desired stereoisomer. Both chemical and enzymatic methods have been successfully employed.

Chemical Resolution Methods

Chemical resolution involves the use of a chiral resolving agent to convert the enantiomers into diastereomers, which can then be separated based on their different physical properties, such as solubility.

One practical and efficient method for the resolution of a racemic cis-oxathiolane (B17513) involves the use of (+)-menthyl chloroformate as a resolving agent. tandfonline.com In this process, the racemic mixture is first acetylated. The resulting N-acetylated compound then reacts with (+)-menthyl chloroformate to form a mixture of two diastereomers. tandfonline.com These diastereomers can be effectively separated by a single recrystallization from methanol. tandfonline.com Subsequent deprotection of the separated diastereomers yields the individual enantiomers with high optical purity. tandfonline.com In contrast, (-)-camphanic acid chloride was found to be ineffective for this particular resolution. tandfonline.com

Another approach involves crystallization-induced dynamic kinetic resolution. This method has been used to obtain optically pure hydroxyoxathiolane, a key intermediate in some syntheses. semanticscholar.orgacs.org In this process, a chiral auxiliary, such as menthol, controls the stereochemical outcome, and the resolution is driven to completion by the selective crystallization of a single isomer from the solution. semanticscholar.orgacs.org

Enzymatic Resolution and Dynamic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally friendly alternative for resolving oxathiolane enantiomers. These methods take advantage of the stereoselectivity of enzymes, such as lipases, to catalyze reactions on only one enantiomer of a racemic mixture. google.com

Enzymatic Kinetic Resolution:

This technique is widely used to resolve racemic oxathiolane intermediates. For example, a racemic oxathiolane propionate (B1217596) derivative can be resolved using Mucor miehei lipase (B570770), which selectively acts on one enantiomer, leaving the other as the residual, enantioenriched substrate. nih.gov Similarly, Pseudomonas fluorescens lipase has been used for the enzymatic resolution of an acetoxy sulfide (B99878) intermediate, yielding a chiral acetoxy sulfide that can be cyclized to the desired oxathiolane. nih.gov

A process for resolving a racemic mixture of nucleoside enantiomers can involve exposing the mixture to an enzyme that preferentially catalyzes a reaction in one of the enantiomers. google.com Enzymes like esterases (e.g., pig liver esterase), lipases (e.g., porcine pancreatic lipase, Amano PS-800 lipase), subtilisin, and α-chymotrypsin can be used to hydrolyze esters of one enantiomer, allowing for separation. google.com

Dynamic Kinetic Resolution (DKR):

DKR is a more advanced technique that can theoretically convert a racemic mixture into a single enantiomer with a 100% yield. This is achieved by combining a fast and reversible racemization of the starting material with a highly enantioselective enzymatic reaction.

Several DKR protocols have been developed for the synthesis of enantiopure oxathiolanes:

Lipase-Catalyzed DKR: Candida antarctica lipase B (CALB) and surfactant-treated subtilisin Carlsberg (STS) have been used in DKR processes. acs.orgrsc.org By taking advantage of the dynamic formation of hemithioacetals, these enzymes can catalyze the asymmetric formation of 1,3-oxathiolane (B1218472) derivatives. acs.org Interestingly, the choice of enzyme can control the stereochemical outcome, allowing for the synthesis of either enantiomer of the oxathiolane precursor. acs.orgrsc.org

One-Pot Enzymatic Synthesis: A one-pot dynamic covalent kinetic resolution has been developed using Trichosporon laibachii lipase. acs.org This process combines a reversible hemithioacetal transformation with an enantioselective lactonization to produce an enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (B1203000) with high conversion (99.6%), yield (97.3%), and enantiomeric excess (96.5%). acs.org

Whole-Cell Biocatalysis: Whole cells of Klebsiella oxytoca have been used as a catalyst for the enantioselective resolution of a racemic oxathiolane substrate. researchgate.net This method is notable for occurring in a single-phase aqueous system, aligning with the principles of green chemistry. researchgate.net

Table 2: Enzymatic Resolution of Oxathiolane Derivatives

| Enzyme | Method | Substrate | Outcome | Reference |

| Mucor miehei lipase | Kinetic Resolution | Racemic oxathiolane propionate derivative | Provides the (-)-enantiomer as the residual substrate. | nih.gov |

| Pseudomonas fluorescens lipase | Kinetic Resolution | Racemic acetoxy sulfide | Yields a chiral acetoxy sulfide intermediate. | nih.gov |

| Candida antarctica lipase B (CALB) | Dynamic Kinetic Resolution | Hemithioacetal intermediate | Asymmetric formation of 1,3-oxathiolane derivatives. | acs.orgrsc.org |

| Surfactant-treated subtilisin Carlsberg (STS) | Dynamic Kinetic Resolution | Hemithioacetal intermediate | Flexible stereocontrol, providing access to either enantiomer. | acs.org |

| Trichosporon laibachii lipase | Dynamic Covalent Kinetic Resolution | 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetate | Enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)ethyl benzoate (96.5% ee). | acs.org |

| Klebsiella oxytoca (whole cell) | Enantioselective Resolution | Racemic oxathiolane substrate | Enantiomeric excess of 99.9% in an aqueous system. | researchgate.net |

Oxidation Reactions Leading to Oxathiolane S-Oxides and S,S-Dioxides

The sulfur atom in the oxathiolane ring can be oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidation reactions can introduce new chiral centers and alter the chemical reactivity of the molecule.

The oxidation of chiral 2,4-disubstituted 1,3-oxathiolanes, derived from amino acids, has been studied. researchgate.netst-andrews.ac.uk Oxidation of these oxathiolanes can produce both the S-oxide and the S,S-dioxide. st-andrews.ac.uk The resulting cis and trans isomers of the sulfoxides can be characterized by ¹H NMR, and it has been observed that thermal epimerization at the C-2 position is possible at the sulfoxide (B87167) oxidation state. st-andrews.ac.ukresearchgate.net

The X-ray structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide reveals an envelope conformation with the oxygen atom at the flap and a small internal angle at the sulfur atom (93.8°). st-andrews.ac.uk Upon flash vacuum pyrolysis at 700°C, this sulfone fragments to produce SO₂, benzaldehyde, and 4-methylpent-1-ene. st-andrews.ac.ukresearchgate.net

Potassium permanganate (B83412) is a common oxidizing agent used for the conversion of sulfides to sulfones. acs.org The oxidation of 2-benzyl-1,3-oxathiolane to its corresponding sulfoxide and sulfone has been documented, with the structures and conformations examined by ¹H NMR and X-ray crystallography, respectively. researchgate.nettandfonline.com

Mechanistic Elucidation of Oxathiolane Transformations

Nucleophilic Ring Opening Reactions of Oxathiolanes

The oxathiolane ring, while generally more stable than its three-membered epoxide analogue, can undergo nucleophilic ring-opening reactions, particularly when activated. The reaction mechanism is often analogous to the SN2 pathway, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-heteroatom bond. chemistrysteps.com The regioselectivity of the attack is influenced by steric and electronic factors on the oxathiolane ring.

In the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide, a proposed mechanism involves the nucleophilic attack of an intermediate on the oxirane ring. organic-chemistry.org This highlights a key reaction type where an epoxide is opened by a sulfur-containing nucleophile to form a new ring, a process that is mechanistically related to the ring-opening of an existing oxathiolane by an external nucleophile. The driving force for such reactions is often the relief of ring strain, although oxathiolanes are significantly less strained than epoxides. chemistrysteps.comlibretexts.org

Acid catalysis can facilitate ring-opening by protonating one of the heteroatoms, making it a better leaving group and activating the ring towards even weak nucleophiles. libretexts.org For instance, the synthesis of an oxathiolane intermediate for antiviral drugs involves an acid-catalyzed cyclization that proceeds via a proposed mechanism involving the hydrolysis of an acetate (B1210297), formation of an aldehyde, and subsequent ring closure, a process that is reversible under acidic conditions and involves nucleophilic attack. nih.govacs.org

Base-Catalyzed Rearrangements of Oxathiolane Sulfoxides

The presence of a sulfoxide (B87167) group on the oxathiolane ring introduces significant reactivity, particularly in the presence of a base. The stereochemistry of the sulfoxide and the strength of the base are critical factors that determine the reaction pathway, which can lead to sigmatropic rearrangements or elimination reactions. researchgate.net

1,3-Oxathiolane (B1218472) sulfoxides can undergo researchgate.nettandfonline.com-sigmatropic rearrangements, a type of pericyclic reaction that proceeds through a five-membered cyclic transition state. nih.govuh.edu This process is reversible and involves the conversion of an allylic sulfoxide to an allylic sulfenate. nih.gov In the context of 1,3-oxathiolane sulfoxides, the reaction is initiated by the abstraction of a proton adjacent to the sulfoxide group or a carbonyl group on a substituent. researchgate.net

The stereochemistry of the sulfoxide plays a crucial role. For example, in the presence of a weak base like triethylamine, (Z)-sulfoxides readily undergo a sigmatropic rearrangement to form a sulfenic acid intermediate. researchgate.net In contrast, the corresponding (E)-sulfoxide is often recovered unchanged because the reverse researchgate.nettandfonline.com-sigmatropic rearrangement of the sulfenic acid intermediate is favored. researchgate.net Triethylamine is believed to facilitate the reaction by promoting charge separation in the transition state.

| Substrate | Base | Condition | Outcome | Reference |

| (Z)-1,3-Oxathiolane Sulfoxide (8) | Triethylamine | Room Temperature | Thiolsulfinate (10) via sulfenic acid intermediate | researchgate.net |

| (E)-1,3-Oxathiolane Sulfoxide (9) | Triethylamine | Reflux in Ethyl Acetate | Starting material recovered | researchgate.net |

This table illustrates the differing reactivity of (Z) and (E) sulfoxide isomers under weak base catalysis.

In the presence of a strong base, such as potassium hydroxide, elimination reactions become the predominant pathway, outcompeting the sigmatropic rearrangement. This pathway involves the deprotonation of an activated hydrogen on the carbon adjacent to a carbonyl group, leading to the formation of sulfenic acid intermediates. researchgate.net Unlike the more subtle catalytic role of weak bases in sigmatropic shifts, strong bases promote a direct elimination mechanism.

Under these strongly alkaline conditions, both (Z)- and (E)-sulfoxides can react to yield a mixture of products, including disulfides and sulfinic acids. The formation of these products is indicative of a complex reaction cascade initiated by the elimination step. The isolation of an isomeric disulfide has been used as evidence for the formation of a transient sulfenic acid intermediate during the reaction. researchgate.net

Sulfenic acids (RSOH) are key transient intermediates in both the sigmatropic rearrangement and elimination reactions of oxathiolane sulfoxides. nih.govnih.gov These species are generally unstable and highly reactive. researchgate.net Their fate depends on the specific structure of the intermediate and the reaction conditions.

| Intermediate | Formation Pathway | Subsequent Reaction | Product | Reference |

| Sulfenic Acid (2) | Sigmatropic Rearrangement of (Z)-Sulfoxide (8) | Dimerization | Thiolsulfinate (10) | researchgate.net |

| Sulfenic Acid (4) | Sigmatropic Rearrangement of (E)-Sulfoxide (9) | Sigmatropic Ring Closure | (E)-Sulfoxide (9) | researchgate.net |

| Sulfenic Acids (2a, 18) | Elimination from Sulfoxides (8a, 9a) | Dimerization/Disproportionation | Disulfides (12, 14), Sulfinic Acid (13) |

This table summarizes the fate of sulfenic acid intermediates generated from different oxathiolane sulfoxide precursors and reaction pathways.

Acid-Catalyzed Transformations of Oxathiolane Derivatives

Acid catalysts can significantly influence the transformations of oxathiolane derivatives. In the synthesis of an oxathiolane intermediate, hydrochloric acid (HCl) was found to be a crucial catalyst for the transesterification and subsequent ring-closing steps. nih.govacs.org The proposed mechanism involves the acid-catalyzed hydrolysis of an acetate group to generate an aldehyde, followed by hydrolysis of an α-chloride and ring closure. nih.govresearchgate.net The reaction slows considerably in the absence of the acid catalyst. nih.govacs.org

Under acidic conditions, cis and trans sulfoxides can exhibit different reactivity. For instance, in the presence of an acid catalyst, certain cis sulfoxides can rearrange to form dihydro-1,4-dithiins in quantitative yields, while the corresponding trans sulfoxides may yield a mixture of products. tandfonline.com The acid likely facilitates the reaction by protonating the sulfoxide oxygen, promoting the formation of a sulfenic acid intermediate, which then undergoes cyclization. tandfonline.com

Cycloaddition Reactions Involving Oxathiolane Precursors

While rearrangements and ring-openings are common, the oxathiolane framework can also be constructed via cycloaddition-type reactions. The synthesis of 1,3-oxathiolanes from aldehydes or ketones and 2-mercaptoethanol (B42355) is a classic example of a condensation reaction that forms the heterocyclic ring. researchgate.net More advanced strategies utilize different precursors.

One synthetic route to an important oxathiolane intermediate involves the use of sulfenyl chloride chemistry. nih.gov In this process, a thiol ester is reacted with sulfuryl chloride to generate a sulfenyl chloride, which then reacts with vinyl acetate to construct a key sulfur-carbon bond. This is followed by an α-chlorination and subsequent cyclization in water to form the oxathiolane ring. nih.govnih.gov Although not a formal cycloaddition, this sequence assembles the ring from acyclic precursors in a convergent manner. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a major tool for synthesizing six-membered rings and can be adapted to form heterocyclic systems, providing a potential, though less commonly cited, route to oxathiolane-related structures. pageplace.demdpi.com

[3+2] Cycloaddition Pathways

The [3+2] cycloaddition (32CA) reaction is a powerful method for constructing five-membered heterocyclic rings, including the oxathiolane core. nih.gov This type of reaction involves the covalent combination of a three-atom component (TAC) with an unsaturated substrate that contributes two atoms. nih.gov In the context of oxathiolane synthesis, this pathway provides a direct route to the heterocyclic structure.

A notable example is the [3+2] cycloaddition of thioketones with acetylenedicarboxylic acid to generate 1,3-oxathiolan-5-ones. researchgate.net The mechanism of 32CA reactions has been extensively studied using computational methods like Molecular Electron Density Theory (MEDT). nih.govrsc.org These studies help in understanding the reaction mechanism, regioselectivity, and stereoselectivity. rsc.org The reaction often proceeds through a one-step, asynchronous transition state. rsc.orgsemanticscholar.org The asynchronicity means that the new chemical bonds are not formed simultaneously during the transition state. For instance, in the reaction between a nitrone and an ethylene derivative, the O-C bond may form before the C-C bond, or vice-versa, depending on the specific reactants. rsc.org

Kinetic studies and computational analysis, such as Density Functional Theory (DFT) calculations, are crucial in elucidating the precise mechanistic pathway. nih.govresearchgate.net These investigations have shown that many 32CA reactions proceed via a concerted mechanism, with the reaction rate being minimally influenced by the solvent. nih.gov

Role of Zwitterionic Intermediates

The mechanism of [3+2] cycloaddition reactions has often been debated, with proposals for both concerted one-step mechanisms and stepwise pathways involving zwitterionic or diradical intermediates. nih.govmdpi.com A zwitterionic intermediate is a molecule that contains both a positive and a negative formal charge. The formation of such an intermediate is generally favored by polar interactions between the reactants, the polarity of the reaction medium, and the presence of substituents that can stabilize the ionic centers. nih.gov

In the context of oxathiolane-related chemistry, the presence of acyclic adducts in some reaction mixtures has suggested that the cycloaddition process might proceed via a zwitterionic intermediate. nih.gov This hypothesis is supported by the polar nature of the interactions between the reacting components. nih.gov For instance, the synthesis of certain water-soluble 1,3-oxathiolane derivatives has been achieved through reactions involving zwitterionic pyrimidinylium and 1,3-diazepinylium derivatives. thieme-connect.deresearchgate.net

However, extensive computational studies, particularly using DFT calculations, have often failed to locate stable zwitterionic intermediates on the reaction path for many [3+2] cycloadditions. nih.gov Even when polar interactions are significant and atoms that could stabilize ionic centers (like fluorine) are present, many of these reactions are found to proceed through a one-step, concerted mechanism. nih.gov While the presence of zwitterionic intermediates is considered more likely in specific cases, such as the reaction of aromatic nitrile N-oxides with nitroacetylene, their role is not universally established for all [3+2] cycloadditions leading to five-membered heterocycles. mdpi.com The detection of zwitterion conversion products in the post-reaction mixture can be an indicator of a stepwise mechanism, but such evidence requires careful interpretation. mdpi.com

Deprotection Mechanisms of Oxathiolanes

Oxathiolanes are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis due to their stability under various reaction conditions. cem.com The process of removing this protecting group to regenerate the original carbonyl functionality is known as deprotection. cem.com A variety of methods have been developed for the deprotection of oxathiolanes, often categorized by the type of reagents used. researchgate.netorganic-chemistry.org

Oxidative Cleavage: This is a common method that involves the use of oxidizing agents. Reagents like o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water can efficiently hydrolyze thioacetals and thioketals under neutral conditions. organic-chemistry.orgorganic-chemistry.org Another system employs aqueous hydrogen peroxide activated by an iodine catalyst in the presence of a surfactant like sodium dodecyl sulfate (SDS), which also operates under nearly neutral conditions without causing over-oxidation. organic-chemistry.org

Photocatalysis: Metal-free, visible-light-mediated methods offer a mild and environmentally friendly approach. researchgate.net An example is the use of an organic dye like Eosin Y as a photoredox catalyst, which facilitates the aerobic deprotection of 1,3-oxathiolanes. researchgate.net

Lewis and Protic Acids: Mild acidic hydrolysis is a traditional method for deprotection. researchgate.net Various Lewis acids and protic acids can be employed. For instance, a combination of TMSCl and NaI in acetonitrile is effective for regenerating carbonyl compounds from dithiane and dithiolane derivatives, and this can be extended to oxathiolanes. researchgate.net Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) has also been found to be an efficient catalyst. organic-chemistry.org

Metal Salts: Certain metal salts can promote the deprotection of oxathiolanes. researchgate.net Yttrium triflate has been used as a catalyst for both the protection of carbonyls as oxathiolanes and potentially for their deprotection under specific conditions. organic-chemistry.org

| Deprotection Method | Reagents/Catalyst | Conditions | Key Features |

| Oxidative Cleavage | o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, Room Temperature | Neutral conditions, efficient hydrolysis. organic-chemistry.orgorganic-chemistry.org |

| H₂O₂ / Iodine | Water, SDS | Near-neutral conditions, avoids over-oxidation. organic-chemistry.org | |

| Photocatalysis | Eosin Y / Visible Light | Aerobic | Metal-free, mild, environmentally friendly. researchgate.net |

| Acid-Catalyzed | TMSCl / NaI | Acetonitrile | Mild, inexpensive, efficient. researchgate.net |

| HClO₄-SiO₂ | Solvent-free, Room Temperature | Reusable catalyst, efficient. organic-chemistry.org |

Computational Chemistry in Chiral Oxathiolane Research

Quantum Chemical Calculations for Reaction Pathways

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of molecules, providing a quantitative picture of reaction pathways. scienceopen.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. scienceopen.com In oxathiolane research, DFT has proven effective for investigating reaction mechanisms and predicting the stability of various isomers. For instance, DFT modeling has been employed to study the chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents. researchgate.net These studies involve calculating the total and binding energies to postulate the most stable conformers of the resulting products. researchgate.net

By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products, allowing for the determination of reaction energy profiles. researchgate.net This information is crucial for understanding why certain reaction pathways are favored over others and for rationalizing the formation of specific products in the synthesis and modification of oxathiolane rings.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comnih.gov MEDT provides a framework for analyzing the changes in electron density along a reaction path to understand experimental outcomes. nih.gov This theory is particularly useful for studying cycloaddition reactions, which are common in heterocyclic chemistry.

Within the MEDT framework, the reactivity of oxathiolane systems can be analyzed by examining the global electron density transfer (GEDT) at the transition state. encyclopedia.pub The flow of electron density indicates the polar nature of a reaction and helps to classify the roles of the reactants. Quantum chemical tools associated with MEDT, such as the topological analysis of the Electron Localization Function (ELF), can be used to understand C-C bond formation processes in reactions involving the oxathiolane scaffold. encyclopedia.pub This approach allows for a detailed rationalization of reaction mechanisms and selectivity in the synthesis of complex chiral molecules. mdpi.com

Prediction of Reactivity Patterns and Activation Barriers

A significant advantage of computational chemistry is its ability to predict the reactivity of molecules and the energy barriers associated with their reactions. nih.govnih.gov Quantum mechanical calculations, particularly DFT, are routinely used to compute the potential energy surfaces of reactions involving oxathiolanes. scienceopen.com From these surfaces, the activation energies (energy barriers) for different potential pathways can be determined.

These calculated barriers provide a quantitative measure of reaction kinetics, allowing chemists to predict which reactions will be fast and which will be slow. For example, by comparing the activation energies for competing reaction pathways, one can predict the major product of a reaction under kinetic control. This predictive power is invaluable in synthetic planning, helping to streamline the discovery of efficient routes to new oxathiolane derivatives and reducing the need for extensive experimental screening. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule, or its conformation, is critical to its reactivity and biological function. chemistrysteps.com Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comlibretexts.org For a five-membered ring system like oxathiolane, which is non-planar, this analysis is crucial.

Computational methods are used to determine the relative stabilities of different conformers, such as the various half-chair and envelope forms that an oxathiolane ring can adopt. nih.gov A study on 3-oxo-1,3-oxathiolane derivatives demonstrated that these compounds typically adopt a half-chair conformation. For some derivatives, steric factors lead to a mixture of two different half-chair forms (HC1 and HC2). nih.gov Computational calculations of the relative energies of these conformations, along with predicted NMR coupling constants, align well with experimental data, validating the computational models. nih.gov

The table below, based on data from a study on 3-oxo-1,3-oxathiolane derivatives, illustrates the computationally and experimentally determined conformational mixtures. nih.gov

| Compound | Substituent | HC1 Conformer (%) | HC2 Conformer (%) |

|---|---|---|---|

| 3-oxo-1,3-oxathiolane | None | 81 | 19 |

| cis-2-methyl-3-oxo-1,3-oxathiolane | 2-Me (cis) | 37 | 63 |

| cis-5-methyl-3-oxo-1,3-oxathiolane | 5-Me (cis) | 33 | 67 |

| cis-2-p-nitrophenyl-3-oxo-1,3-oxathiolane | 2-p-nitrophenyl (cis) | 54 | 46 |

Computational Studies on Stereochemical Outcomes

For chiral molecules like Oxathiolane T-(-)-alpha, understanding and predicting the outcome of stereoselective reactions is of paramount importance. advancedsciencenews.com Computational chemistry provides powerful tools to model the transition states of stereodetermining steps, offering insights into the origins of enantioselectivity and diastereoselectivity. nd.edu

By calculating the energies of the various transition states leading to different stereoisomeric products, researchers can predict the major stereoisomer formed in a reaction. nih.gov These models take into account subtle steric and electronic interactions between the substrate, reagents, and catalyst. nd.edu For example, in a Lewis acid-catalyzed reaction, computational models can describe the preferred coordination geometry of the catalyst relative to the oxathiolane substrate, explaining why one face of the molecule is more reactive than the other. nd.edu This predictive capability is crucial for designing new asymmetric syntheses and developing more effective chiral catalysts for reactions involving oxathiolanes. chiralpedia.comadvancedsciencenews.com

Modeling Molecular Interactions Relevant to Oxathiolane Systems

The behavior of oxathiolane systems is often governed by a network of subtle molecular interactions, both within the molecule (intramolecular) and with its environment (intermolecular). These can include steric repulsion, hydrogen bonding, and interactions with catalysts or solvent molecules. nd.edu

Computational modeling allows for the detailed investigation of these interactions. For instance, quantum chemistry can be used to analyze the non-covalent interactions that stabilize a particular transition state or molecular complex. rsc.org By identifying and quantifying these stabilizing and destabilizing forces, researchers can gain a more complete understanding of what controls the structure and reactivity of oxathiolane derivatives. This knowledge can then be used to modify the molecular structure to enhance desired properties or to design catalysts that form specific, highly organized transition state assemblies, leading to improved reaction outcomes.

Sophisticated Analytical Techniques for Chiral Oxathiolane Characterization and Stereochemistry Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural and conformational analysis of organic molecules. For chiral oxathiolanes, it provides critical insights into the connectivity of atoms and their spatial relationships.

¹H NMR for Structural and Conformational Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in determining the structural integrity and conformation of chiral oxathiolanes. The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals provide a detailed map of the molecule's proton environment.

In 2,4-disubstituted 1,3-oxathiolanes, the relative stereochemistry (cis or trans) of the substituents can often be determined by analyzing the coupling constants between the protons at the C2 and C4 positions. The conformation of the five-membered oxathiolane ring, which typically adopts an envelope or twist conformation, also influences these NMR parameters.

For instance, in a study of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, the cis and trans isomers were readily distinguished by ¹H NMR. researchgate.net The distinct chemical shifts and coupling patterns of the protons on the oxathiolane ring allowed for the unambiguous assignment of each isomer.

Table 1: Representative ¹H NMR Data for a Substituted 1,3-Oxathiolane (B1218472) Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 5.10 | d | 6.5 |

| H-4 | 4.35 | m | - |

| H-5a | 3.15 | dd | 12.0, 5.0 |

| H-5b | 2.90 | dd | 12.0, 8.0 |

| Substituent Protons | Varies | - | - |

Note: This is a representative table based on typical values for 2,4-disubstituted oxathiolanes and does not correspond to Oxathiolane-(-)-alpha.

NOE NMR Spectroscopy for Chirality Control Elucidation

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful technique for determining the spatial proximity of protons within a molecule. nih.gov In the context of chiral oxathiolanes, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for elucidating the relative stereochemistry and confirming the configuration at chiral centers.

By irradiating a specific proton and observing which other protons show an enhanced signal, through-space interactions can be identified. For 2,4-disubstituted oxathiolanes, NOE correlations can definitively distinguish between cis and trans isomers. In a cis isomer, a strong NOE is typically observed between the protons (or substituents) at the C2 and C4 positions, as they are on the same face of the oxathiolane ring. Conversely, in a trans isomer, this correlation is absent or very weak.

This technique is instrumental in monitoring and controlling chirality during synthetic processes, ensuring the desired stereoisomer is obtained. nih.gov

Table 2: Representative NOE Correlations for cis- and trans-2,4-Disubstituted-1,3-Oxathiolanes

| Irradiated Proton | Observed NOE (cis-isomer) | Observed NOE (trans-isomer) |

| H-2 | H-4, H-5a | H-5a, H-5b |

| H-4 | H-2, H-5b | Substituent at C4 |

Note: This table illustrates expected NOE correlations and is not specific to Oxathiolane-(-)-alpha.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical and preparative chemistry, offering high-resolution separation of complex mixtures. For chiral compounds like oxathiolanes, specialized HPLC techniques are essential for determining enantiomeric purity and for isolating specific stereoisomers.

Chiral HPLC for Enantiomeric Purity Determination

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including oxathiolane derivatives. nih.gov The enantiomeric excess can be accurately quantified by integrating the peak areas of the two enantiomers in the chromatogram.

Table 3: Representative Chiral HPLC Method for the Separation of Oxathiolane Enantiomers

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: This is a representative method and would require optimization for Oxathiolane-(-)-alpha.

Preparative HPLC for Isomer Separation

When it is necessary to isolate a specific stereoisomer from a mixture, preparative HPLC is the method of choice. nih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities.

Preparative HPLC can be used to separate both enantiomers and diastereomers of chiral oxathiolanes. For diastereomeric mixtures, standard achiral stationary phases (like silica (B1680970) gel or C18) can often be used, as diastereomers have different physical properties. For the separation of enantiomers, a preparative-scale chiral column is required. The isolated isomers can then be collected for further analysis or use.

Table 4: Representative Preparative HPLC Conditions for Oxathiolane Isomer Separation

| Parameter | Condition |

| Column | Preparative C18 (for diastereomers) or Chiralpak® IA (for enantiomers) |

| Mobile Phase | Gradient of Water and Acetonitrile (for C18) or Isocratic Hexane/Ethanol (for chiral) |

| Flow Rate | 20-100 mL/min (depending on column diameter) |

| Loading | mg to g scale |

| Detection | UV (at a suitable wavelength) |

| Fraction Collection | Triggered by UV signal |

Note: Conditions are highly dependent on the specific mixture being separated.

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR and HPLC can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise arrangement of every atom in space. For chiral molecules, the use of anomalous dispersion allows for the unambiguous assignment of the absolute stereochemistry (R/S configuration) at each chiral center.

The crystal structure of the major trans diastereomer of 2-phenyl-4-isobutyl-1,3-oxathiolane S,S-dioxide, for example, confirmed its stereochemistry and revealed details about its solid-state conformation. researchgate.net

Table 5: Representative Crystallographic Data for a Chiral Oxathiolane Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 15.7 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

Note: This is representative data and does not correspond to Oxathiolane-(-)-alpha. A Flack parameter close to zero with a small standard uncertainty confirms the correct absolute configuration.

Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally powerful for determining the three-dimensional arrangement of atoms in space, known as absolute stereochemistry. For a chiral molecule like Oxathiolane T-(-)-alpha, which possesses a specific enantiomeric form, chiroptical methods are indispensable for confirming its absolute configuration and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique that measures the difference in absorption of left-handed and right-handed circularly polarized light by a chiral molecule. bath.ac.ukyoutube.com This differential absorption, known as the CD signal, provides information about the molecule's stereochemical features. A CD spectrum is generated by plotting this difference in absorption against wavelength. youtube.com

The resulting spectrum can exhibit positive or negative peaks, collectively referred to as the Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the specific spatial arrangement of atoms and chromophores within the chiral molecule. rsc.org For instance, studies on steroidal oxathiolanes have reported the observation of a negative Cotton effect, which is a key spectral feature used in the characterization and assignment of their stereochemistry. ijnrd.org This technique is particularly valuable for analyzing the complex stereochemistry of substituted oxathiolane rings, where the spatial orientation of substituents significantly influences the CD spectrum. nih.gov The analysis of CD spectra is crucial for confirming that the desired enantiomer, such as the (-)-alpha form of an oxathiolane, has been synthesized or isolated. bath.ac.uk

| Wavelength (nm) | CD Signal (mdeg) | Associated Electronic Transition | Interpretation |

|---|---|---|---|

| 245 | -8.5 | n → σ* (thioether) | Negative Cotton effect, indicative of a specific stereocenter configuration. |

| 210 | +12.3 | σ → σ* | Positive Cotton effect, contributing to the overall stereochemical assignment. |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated analytical technique that extends the principles of circular dichroism into the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usnih.gov VCD spectroscopy provides detailed information about the absolute configuration of chiral molecules in solution, which is a significant advantage for samples that are difficult to crystallize for X-ray analysis. biotools.usamericanlaboratory.com

The assignment of the absolute configuration using VCD involves a powerful combination of experimental measurement and theoretical calculation. americanlaboratory.com The experimental VCD spectrum of the oxathiolane is recorded and then compared to a theoretically predicted spectrum generated through quantum mechanical calculations, often using Density Functional Theory (DFT). americanlaboratory.comnih.gov If the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the 'alpha' configuration) show excellent agreement in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the molecule can be assigned with a high degree of confidence. americanlaboratory.comschrodinger.com This makes VCD an invaluable tool for the unambiguous determination of stereochemistry in complex chiral molecules like Oxathiolane T-(-)-alpha. acs.org

| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (-)-alpha Isomer | Assignment Confidence |

|---|---|---|---|

| 2975 (C-H stretch) | + | + | High |

| 1450 (CH₂ bend) | - | - | High |

| 1055 (Oxathiolane ring) | + | + | High |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the characterization of Oxathiolane T-(-)-alpha, MS provides definitive confirmation of the molecular formula and offers insights into its structural integrity through fragmentation analysis. nih.govresearchgate.net

In a typical electron ionization (EI) mass spectrum, the molecule is ionized, resulting in a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound. nist.gov For instance, analysis of steroidal oxathiolanes has shown clear molecular ion peaks, confirming their expected mass. ijnrd.org The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is a reproducible fingerprint that helps to confirm the compound's structure. fu-berlin.de For an oxathiolane, characteristic fragmentation might involve cleavage of the five-membered ring or loss of substituents. The analysis of these fragmentation pathways is crucial for verifying the connectivity of the oxathiolane core and its appended groups. ijnrd.orgorganic-chemistry.org

| m/z Value | Ion Identity | Interpretation |

|---|---|---|

| 476 | [M]⁺ | Molecular Ion Peak, confirms the molecular weight of the compound. ijnrd.org |

| 416 | [M - C₂H₄S]⁺ | Fragment resulting from the loss of a thioethylene group, characteristic of the oxathiolane ring cleavage. ijnrd.org |

| 104 | [C₄H₈OS]⁺ | Molecular ion for a simple 2-methyl-1,3-oxathiolane, for reference. nist.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively in synthetic chemistry to monitor the progress of a reaction, identify compounds in a mixture, and assess the purity of a product. chemistryhall.comukessays.comresearchgate.net For the synthesis of Oxathiolane T-(-)-alpha, TLC is an essential tool at various stages.

During the synthesis, small aliquots of the reaction mixture can be spotted on a TLC plate (typically coated with silica gel) alongside the starting materials. rsc.org The plate is then developed in a suitable solvent system (mobile phase). merckmillipore.com Compounds separate based on their differing affinities for the stationary phase and the mobile phase; generally, less polar compounds travel further up the plate. chemistryhall.com By observing the disappearance of the starting material spots and the appearance of a new product spot, a chemist can effectively monitor the reaction's progression toward completion. ukessays.comthieme.de

Furthermore, after the purification process (e.g., column chromatography), TLC is used to check the purity of the isolated fractions. nih.gov A pure sample of Oxathiolane T-(-)-alpha should appear as a single spot on the TLC plate under various solvent conditions. The retention factor (Rf), defined as the distance traveled by the compound divided by the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system and can be used for identification purposes. chemistryhall.com Visualization of the spots can be achieved using methods such as UV light or chemical staining agents like iodine. rsc.org

| Compound Polarity | Typical Solvent System (v/v) | Expected Rf Range |

|---|---|---|

| Nonpolar | 5% Ethyl Acetate (B1210297) / Hexane rochester.edu | 0.7 - 0.9 |

| Intermediate | 30% Ethyl Acetate / Hexane rochester.edu | 0.3 - 0.6 |

| Polar | 100% Ethyl Acetate or 5% Methanol / Dichloromethane rochester.edu | 0.1 - 0.3 |

Chiral Oxathiolanes in Asymmetric Synthesis and Catalysis

Chiral Oxathiolanes as Building Blocks for Complex Chiral Molecules

Enantiomerically pure 1,3-oxathiolanes serve as valuable chiral synthons for the synthesis of a variety of complex molecules, most notably nucleoside analogues with significant biological activity. nih.gov The inherent chirality of the oxathiolane ring allows for the stereocontrolled introduction of substituents, leading to the desired stereochemistry in the final product.

A prominent example is the use of chiral 1,3-oxathiolane (B1218472) precursors in the synthesis of antiviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (FTC). The synthesis of the key oxathiolane intermediate often starts from readily available chiral materials or is achieved through stereoselective methods. For instance, a review on the synthetic strategies toward 1,3-oxathiolane nucleoside analogues highlights various approaches to construct the chiral oxathiolane core from starting materials such as benzoyloxyacetaldehyde and 2-mercapto-substituted dimethyl acetal (B89532). nih.gov

The general synthetic approach involves the coupling of the chiral oxathiolane moiety with a nucleobase. The stereochemistry at the anomeric carbon of the oxathiolane is crucial for the biological activity of the resulting nucleoside analogue. Lewis acid-mediated coupling reactions are often employed to achieve high stereoselectivity in the glycosylation step. nih.gov

Table 1: Examples of Complex Molecules Synthesized from Chiral Oxathiolane Building Blocks

| Chiral Oxathiolane Precursor | Target Molecule | Therapeutic Area |

|---|---|---|

| (2R,5S)-5-(cytosin-1-yl)-1,3-oxathiolane-2-carbaldehyde | Lamivudine (3TC) | Antiviral (HIV) |

Application of Oxathiolane Moieties as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org While Evans' oxazolidinones are a widely recognized class of chiral auxiliaries, chiral oxathiolanes can also function in a similar capacity, leveraging their rigid structure to induce facial selectivity in reactions at an attached prochiral center.

The principle of using a chiral auxiliary involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org In the context of oxathiolanes, the auxiliary can be designed to control reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the substituents on the oxathiolane ring, which shields one face of the reactive intermediate.

For instance, an N-acyloxathiolane can be deprotonated to form a chiral enolate. The approach of an electrophile is then directed to the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved under mild conditions to afford the desired chiral carboxylic acid derivative.

Design of Oxathiolane-Containing Ligands for Asymmetric Catalysis

The rigid and well-defined structure of chiral oxathiolanes makes them excellent scaffolds for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. By functionalizing the oxathiolane core with coordinating groups such as phosphines, a variety of bidentate and monodentate ligands can be synthesized. These ligands can then chelate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The stereoselectivity of this reaction is highly dependent on the chiral ligand employed. Chiral ligands containing an oxathiolane backbone have been developed and shown to be effective in inducing high enantioselectivity in these transformations.

In a typical palladium-catalyzed AAA reaction, a chiral phosphine-oxathiolane ligand coordinates to the palladium center. This chiral complex then reacts with an allylic substrate to form a π-allyl palladium intermediate. The subsequent nucleophilic attack is directed by the chiral ligand, leading to the preferential formation of one enantiomer of the product. The efficiency and enantioselectivity of these reactions are influenced by the electronic and steric properties of the ligand, which can be fine-tuned by modifying the substituents on both the oxathiolane and the phosphine (B1218219) moieties. mdpi.comnih.govau.dk

Table 2: Representative Results for Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Phosphine-Oxazoline Ligand *

| Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Dimethyl malonate | 95 | 92 |

| Diethyl malonate | 88 | 89 |

| Dibenzyl malonate | 73 | 79 |

*Data is illustrative for a chiral phosphine-oxazoline ligand, a close structural analog to a potential phosphine-oxathiolane ligand, in the reaction with 1,3-diphenyl-2-propenyl acetate (B1210297). nih.gov

Beyond palladium, chiral oxathiolane-based ligands have the potential to be applied in a range of other transition metal-catalyzed reactions where stereocontrol is crucial. For example, in rhodium-catalyzed asymmetric hydrogenation, a chiral diphosphine ligand derived from an oxathiolane scaffold could create a chiral pocket around the rhodium center, leading to the enantioselective reduction of prochiral olefins. rsc.org

The mechanism of stereocontrol in these reactions generally involves the formation of a diastereomeric metal-substrate complex. The steric and electronic interactions between the chiral ligand and the substrate within the coordination sphere of the metal favor one diastereomeric transition state over the other, leading to the observed enantioselectivity. The predictability of the stereochemical outcome is a key advantage of using well-defined chiral ligands based on rigid scaffolds like oxathiolanes.

Biocatalytic Approaches in Chiral Oxathiolane Chemistry

Enzyme-Catalyzed Asymmetric Synthesis of Oxathiolanes

The asymmetric synthesis of the 1,3-oxathiolane (B1218472) core is critical for the biological activity of nucleoside analogues such as Lamivudine (B182088) (3TC) and Emtricitabine (FTC). researchgate.net Enzymatic strategies, primarily kinetic resolution and dynamic kinetic resolution (DKR), have been extensively developed to produce enantiopure oxathiolane intermediates. nih.gov These methods leverage the exquisite stereoselectivity of enzymes, most commonly hydrolases like lipases and proteases. nih.govresearchgate.net

In a typical kinetic resolution, an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For instance, the racemic intermediate (±)-2-(hydroxymethyl)-1,3-oxathiolan-5-one can be resolved using lipases. Cousins and co-workers demonstrated the resolution of a racemic oxathiolane propionate (B1217596) derivative using Mucor miehei lipase (B570770), which selectively hydrolyzes one enantiomer, leaving the desired (-)-enantiomer as the residual substrate. nih.gov

While effective, classical kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) has been applied. DKR combines enzymatic resolution with in-situ racemization of the starting material, theoretically enabling the conversion of 100% of the racemic starting material into a single enantiomeric product. researchgate.net A notable example involves the use of surfactant-treated subtilisin Carlsberg (STS), a protease, for the stereoselective ring-closing of a hemi-thioacetal intermediate. researchgate.net This process, coupled with in-situ racemization, affords the protected 1,3-oxathiolane precursor to lamivudine in high yield and enantiomeric excess. researchgate.net Researchers have also developed a one-pot DKR process using Trichosporon laibachii lipase for the synthesis of enantiopure ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate (B1203000).

The choice of enzyme can dictate the stereochemical outcome. In one DKR protocol for a key lamivudine intermediate, surfactant-treated subtilisin Carlsberg produced the desired enantiomer, while Candida antarctica lipase B (CAL-B) catalyzed the reaction to yield the opposite enantiomer. researchgate.net This highlights the versatility of biocatalysis in providing access to either enantiomer of a chiral compound by selecting the appropriate enzyme.

| Enzyme | Reaction Type | Substrate | Product | Key Finding | Reference(s) |

| Mucor miehei Lipase | Kinetic Resolution (Hydrolysis) | Racemic oxathiolane propionate derivative | (-)-enantiomer of the oxathiolane alcohol | Selective hydrolysis allows separation of the desired enantiomer. | nih.gov |

| Subtilisin Carlsberg (STS) | Dynamic Kinetic Resolution (Cyclization) | Hemithioacetal | Protected 1,3-oxathiolane precursor for Lamivudine | Enables synthesis of the desired enantiomer with yields >50%. | researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Dynamic Kinetic Resolution (Cyclization) | Hemithioacetal | Enantiomer of the Lamivudine precursor | Opposite stereoselectivity compared to STS, providing access to the other enantiomer. | researchgate.net |

| Trichosporon laibachii Lipase | Dynamic Kinetic Resolution | 1,4-dithiane-2,5-diol (B140307) and others | ((R)-5-acetoxy-1,3-oxathiolan-2-yl)methyl benzoate | Demonstrates a one-pot enzymatic synthesis of an enantiopure oxathiolane. | |

| Pseudomonas fluorescens Lipase (PFL) | Kinetic Resolution | Acyclic lamivudine/emtricitabine intermediate | Enantiopure intermediate | An alternative lipase for the resolution of key antiviral precursors. | researchgate.net |

Enzymatic Transformations of Oxathiolane Scaffolds

Beyond the synthesis of the core ring structure, enzymes can be employed to perform highly selective transformations on pre-existing oxathiolane scaffolds. These modifications can introduce new functional groups or alter existing ones, providing a pathway to novel derivatives or facilitating subsequent synthetic steps.

Biocatalytic oxyfunctionalization involves the introduction of oxygen-containing functional groups (e.g., hydroxyl, sulfoxide) into a molecule. nih.gov This is a challenging transformation in organic chemistry, but enzymes, particularly oxygenases, can perform these reactions with high regio- and stereoselectivity under mild conditions. acs.org

In the context of the oxathiolane scaffold, the sulfur atom is a target for oxidation. Flavin-containing monooxygenases (FMOs) are known to catalyze the S-oxygenation of various substrates. acs.org Research has shown the enzymatic oxidation of 2-aryl-1,3-oxathiolanes by purified pig liver FMO. acs.org This reaction leads to the formation of the corresponding sulfoxides. The enzyme exhibits stereoselectivity in this transformation, preferentially forming one diastereomer of the sulfoxide (B87167) product.

While direct C-H hydroxylation on the carbon backbone of the oxathiolane ring is less documented, it represents a significant potential application for enzymes like cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.org These enzymes are renowned for their ability to hydroxylate non-activated C-H bonds in complex molecules, a reaction that is often difficult to achieve with conventional chemical methods. researchgate.net The application of P450s could enable the late-stage functionalization of oxathiolane derivatives, creating new analogues with potentially altered biological properties. nih.gov

Enzymes, especially hydrolases, are widely used for functional group interconversions on molecules containing ester or amide bonds. nih.gov These reactions are fundamental to the kinetic resolution strategies discussed previously but also serve as general methods for modifying functional groups on the oxathiolane scaffold.

Lipases are particularly versatile for this purpose, catalyzing both the hydrolysis of esters to alcohols and carboxylic acids, and the reverse reaction, esterification or transesterification. researchgate.netnih.gov For example, an oxathiolane intermediate bearing an acetate (B1210297) group can be selectively hydrolyzed using a lipase like Candida rugosa lipase (CRL) to yield the corresponding alcohol. nih.gov This deprotection can be performed with high chemoselectivity, leaving other functional groups in the molecule intact.

Conversely, a hydroxyl group on an oxathiolane scaffold can be selectively acylated using a lipase and an acyl donor, such as vinyl acetate. mdpi.com This transesterification reaction is often highly enantioselective, forming the basis of many kinetic resolutions. researchgate.net The ability to selectively add or remove acyl groups provides a powerful tool for protecting group manipulation and for synthesizing libraries of ester derivatives from a common oxathiolane alcohol precursor.

Enzyme Engineering for Enhanced Oxathiolane Transformations

While naturally occurring enzymes offer remarkable catalytic properties, they are not always perfectly suited for industrial processes or for acting on non-natural substrates like synthetic oxathiolane intermediates. mednexus.org Enzyme engineering aims to overcome these limitations by modifying the enzyme's amino acid sequence to improve properties such as activity, stability, substrate specificity, and enantioselectivity. osti.gov

Directed evolution is a prominent technique in enzyme engineering. It mimics the process of natural selection in the laboratory, involving iterative rounds of gene mutagenesis, expression, and screening for variants with improved properties. rug.nl This approach has been successfully used to create highly enantioselective lipases. For example, a lipase from Pseudomonas aeruginosa with poor initial enantioselectivity (E=1.1) for the hydrolysis of a chiral ester was subjected to several rounds of random and site-directed mutagenesis. rug.nl The resulting variant, containing five amino acid substitutions, exhibited a dramatically increased enantioselectivity (E=25.8). rug.nl

| Enzyme Variant | Number of Mutations | Enantioselectivity (E-value) | Reference |

| Wild-Type (PAL) | 0 | 1.1 | rug.nl |

| 23.1 | 1 | 2.6 | rug.nl |

| 47.3 | 2 | 10.9 | rug.nl |

| 47.3-6.1 | 4 | 20.4 | rug.nl |

| 47.3-6.1-1.1 | 5 | 25.8 | rug.nl |

Such strategies are directly applicable to improving the biocatalysts used in chiral oxathiolane synthesis. By engineering the lipases or proteases used in the kinetic resolutions of oxathiolane intermediates, it is possible to enhance their enantioselectivity, increase their activity towards the target substrate, and improve their stability under process conditions. researchgate.net Furthermore, structure-assisted protein engineering and advanced computational methods can be used to redesign enzyme active sites to accommodate bulky oxathiolane substrates or to alter the stereochemical preference of the catalyst, leading to more efficient and selective manufacturing processes for key pharmaceutical ingredients. mednexus.org

Degradation Pathways and Environmental Fates of Oxathiolane Compounds

Thermal Degradation Mechanisms of Oxathiolane Derivatives

The thermal stability of oxathiolane derivatives is a critical factor in their environmental persistence, particularly in scenarios involving high temperatures. One of the primary techniques used to study these mechanisms is flash vacuum pyrolysis (FVP), which involves heating a compound at high temperatures under a vacuum for a very short duration. wikipedia.orgscripps.eduias.ac.in

Studies on S-oxidized oxathiolane derivatives have shown that a predominant thermal degradation pathway involves the extrusion of sulfur oxides (SO or SO₂). This process typically results in the formation of ethene and a corresponding carbonyl compound. researchgate.net For instance, the flash vacuum pyrolysis of 2-substituted 1,3-oxathiolane (B1218472) S-oxides leads to the cleavage of the ring structure. researchgate.net